molecular formula C23H21N3O2S B11040667 (1Z)-4,4,6-trimethyl-1-(5-oxo-2-thioxoimidazolidin-4-ylidene)-6-phenyl-5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinolin-2(1H)-one

(1Z)-4,4,6-trimethyl-1-(5-oxo-2-thioxoimidazolidin-4-ylidene)-6-phenyl-5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinolin-2(1H)-one

Cat. No.: B11040667
M. Wt: 403.5 g/mol
InChI Key: VOYIDWUPRXEHNZ-UHFFFAOYSA-N
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Description

The compound “(1Z)-4,4,6-trimethyl-1-(5-oxo-2-thioxoimidazolidin-4-ylidene)-6-phenyl-5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinolin-2(1H)-one” is a complex organic molecule with potential applications in various fields such as chemistry, biology, and medicine. This compound features multiple functional groups, including a pyrroloquinoline core, an imidazolidinone moiety, and a thioxo group, which contribute to its unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound typically involves multi-step organic reactions. The starting materials are chosen based on the desired functional groups and the core structure of the molecule. Common synthetic routes may include:

    Formation of the Pyrroloquinoline Core: This can be achieved through cyclization reactions involving appropriate precursors.

    Introduction of the Imidazolidinone Moiety: This step may involve the reaction of an amine with a carbonyl compound under specific conditions.

    Addition of the Thioxo Group: This can be done using sulfur-containing reagents under controlled conditions.

Industrial Production Methods

Industrial production of this compound would require optimization of the synthetic route to ensure high yield and purity. This may involve the use of catalysts, high-pressure reactors, and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

The compound can undergo various types of chemical reactions, including:

    Oxidation: The thioxo group can be oxidized to form sulfoxides or sulfones.

    Reduction: The carbonyl groups can be reduced to alcohols or amines.

    Substitution: The aromatic ring can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Reagents like halogens, nitrating agents, or alkylating agents can be used under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the thioxo group may yield sulfoxides, while reduction of the carbonyl groups may produce alcohols.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and pathways.

Biology

In biological research, the compound may be studied for its potential as a bioactive molecule. Its interactions with biological targets can provide insights into its mechanism of action and potential therapeutic applications.

Medicine

In medicine, the compound may be investigated for its potential as a drug candidate. Its ability to interact with specific molecular targets makes it a promising candidate for the treatment of various diseases.

Industry

In the industrial sector, the compound can be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets. The pyrroloquinoline core and the imidazolidinone moiety may interact with enzymes or receptors, modulating their activity. The thioxo group may also play a role in the compound’s reactivity and binding affinity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of this compound lies in its combination of functional groups and core structures, which confer distinct chemical properties and reactivity. This makes it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C23H21N3O2S

Molecular Weight

403.5 g/mol

IUPAC Name

5-(2-hydroxy-9,11,11-trimethyl-9-phenyl-1-azatricyclo[6.3.1.04,12]dodeca-2,4(12),5,7-tetraen-3-yl)-2-sulfanylideneimidazol-4-one

InChI

InChI=1S/C23H21N3O2S/c1-22(2)12-23(3,13-8-5-4-6-9-13)15-11-7-10-14-16(20(28)26(22)18(14)15)17-19(27)25-21(29)24-17/h4-11,28H,12H2,1-3H3,(H,25,27,29)

InChI Key

VOYIDWUPRXEHNZ-UHFFFAOYSA-N

Canonical SMILES

CC1(CC(C2=CC=CC3=C2N1C(=C3C4=NC(=S)NC4=O)O)(C)C5=CC=CC=C5)C

Origin of Product

United States

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